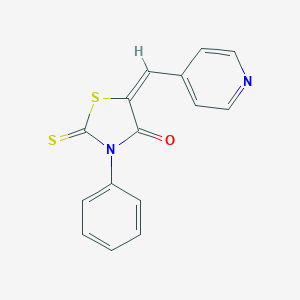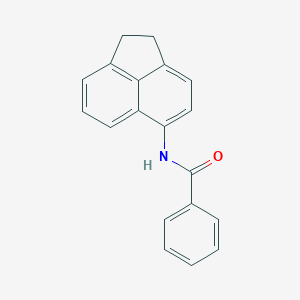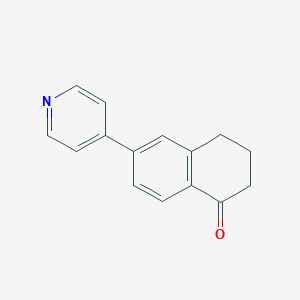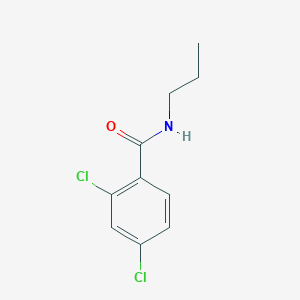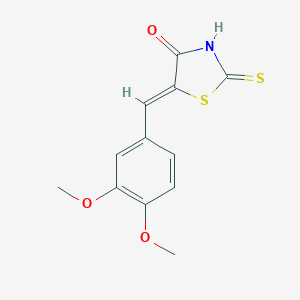
(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a complex chemical compound used in diverse scientific research applications due to its unique molecular structure and chemical properties. It has a molecular weight of 281.36 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C12H11NO3S2 . The InChI code is 1S/C12H11NO3S2/c1-15-8-4-3-7 (5-9 (8)16-2)6-10-11 (14)13-12 (17)18-10/h3-6H,1-2H3, (H,13,14,17)/b10-6+ . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties may be available from the manufacturer or in specialized chemical databases.科学的研究の応用
Liquid Crystal Research
Thiazole derivatives, such as those explored by Henderson and Imrie (2011), are known for their transitional properties in liquid crystal dimers, exhibiting phases like the twist-bend nematic phase. This showcases their potential in advanced materials science, particularly in the development of new liquid crystal displays and optical devices (Henderson & Imrie, 2011).
Photosensitive Protecting Groups
Compounds with methoxy groups, similar to the one , have been applied in synthetic chemistry as photosensitive protecting groups. Their ability to be cleaved by light makes them useful in the controlled release of other functional groups during chemical synthesis, highlighting their significance in developing novel synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).
Therapeutic Potential
Thiazole derivatives have been extensively researched for their therapeutic potential, including antioxidant, analgesic, anti-inflammatory, and antimicrobial properties. The broad spectrum of biological activities associated with thiazole derivatives makes them valuable scaffolds in pharmaceutical research for the development of new drugs with fewer side effects (Leoni et al., 2014).
Antioxidant Activity
The antioxidant properties of thiazole derivatives, as discussed in various studies, indicate their potential application in combating oxidative stress-related diseases. Their capacity to act as radical scavengers can be leveraged in the development of new antioxidant therapies (Munteanu & Apetrei, 2021).
Antimicrobial Activity
Thiazole derivatives have shown significant antibacterial activity against various bacteria and pathogens. Their unique properties make them an important class of compounds for developing new antibacterial agents to address the growing issue of antibiotic resistance (Mohanty et al., 2021).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been shown to induce anti-cancer activity through microtubule stabilization and activation of reactive oxygen species . This suggests that (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may interact with its targets in a similar manner.
Biochemical Pathways
Based on the mode of action of similar compounds, it is possible that this compound affects pathways related to cell cycle progression and apoptosis
Result of Action
Similar compounds have been shown to induce cell death in cancer cells . This suggests that (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may have similar effects.
特性
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIHVYMCLRIOV-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
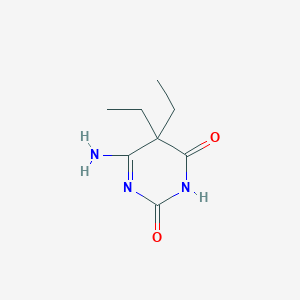
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
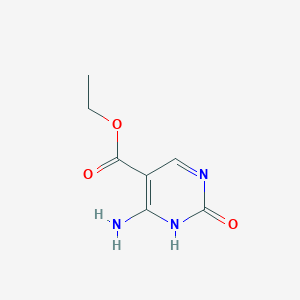
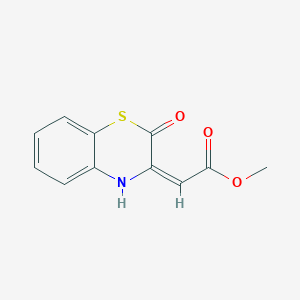
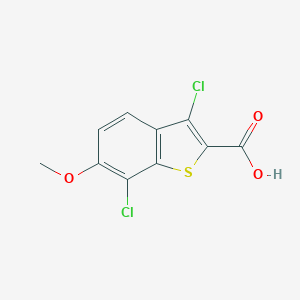
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)
